4-(Dipropylcarbamoyl)phenylboronic acid
Overview
Description
4-(Dipropylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C13H20BNO3 It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a dipropylcarbamoyl group and a boronic acid functional group
Mechanism of Action
The pharmacokinetics of boronic acids can be influenced by several factors, including their physicochemical properties, formulation, route of administration, and the presence of transporters in the body. Like other drugs, they undergo absorption, distribution, metabolism, and excretion (ADME) processes in the body .
The action environment, including the pH, temperature, and presence of other molecules, can influence the stability and efficacy of boronic acids. For example, the pH can affect the equilibrium between the boronic acid and boronate forms, which can in turn influence their reactivity and binding to targets .
Biochemical Analysis
Biochemical Properties
4-(Dipropylcarbamoyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of serine proteases and other enzymes that have active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules that contain diol groups, further expanding its utility in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For example, the inhibition of serine proteases by this compound can result in changes in the activation of downstream signaling molecules, ultimately affecting cell function. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. The compound binds to the active site of serine proteases, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity. This inhibition can lead to changes in cellular processes that are regulated by these enzymes. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through its boronic acid moiety, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and room temperature conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with target biomolecules .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its beneficial effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can inhibit enzymes involved in key metabolic processes, leading to changes in metabolite levels and metabolic flux. For example, its inhibition of serine proteases can affect protein degradation pathways, resulting in altered levels of amino acids and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can then interact with target biomolecules. Additionally, its distribution within tissues can be influenced by its binding to plasma proteins, which can affect its bioavailability and localization .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on target biomolecules. This localization is crucial for its activity, as it allows the compound to interact with biomolecules in specific cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylcarbamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with dipropylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can produce a variety of substituted phenylboronic acids .
Scientific Research Applications
4-(Dipropylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: The compound is employed in the development of boronate affinity materials for the selective enrichment of cis-diol-containing biomolecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the dipropylcarbamoyl group.
4-(Diisopropylcarbamoyl)phenylboronic acid: A closely related compound with isopropyl groups instead of propyl groups.
4-(Dimethylcarbamoyl)phenylboronic acid: Another similar compound with methyl groups instead of propyl groups
Uniqueness
4-(Dipropylcarbamoyl)phenylboronic acid is unique due to the presence of the dipropylcarbamoyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its selectivity and binding affinity in certain applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
[4-(dipropylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-3-9-15(10-4-2)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,17-18H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGIJQOMEWJVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CCC)CCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657207 | |
Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-32-0 | |
Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,N-Dipropylaminocarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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